molecular formula C28H37N3O5S B13808950 (S)-benzyl 2-((S)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamido)-3-phenylpropanoate

(S)-benzyl 2-((S)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamido)-3-phenylpropanoate

Cat. No.: B13808950
M. Wt: 527.7 g/mol
InChI Key: JLPUHKTWXUMQGL-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-Met-Leu-Phe benzyl ester typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of methionine, followed by the sequential addition of leucine and phenylalanine. The final step involves the esterification of the carboxyl group with benzyl alcohol .

Industrial Production Methods

While specific industrial production methods for N-Formyl-Met-Leu-Phe benzyl ester are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-Met-Leu-Phe benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Formyl-Met-Leu-Phe benzyl ester is extensively used in scientific research, particularly in the fields of immunology and cell biology. Its primary applications include:

Mechanism of Action

N-Formyl-Met-Leu-Phe benzyl ester exerts its effects by binding to formyl peptide receptors on the surface of leukocytes and macrophages. This binding triggers a signaling cascade that leads to cellular polarization, chemotaxis, and the release of proteolytic enzymes. The activation of these receptors is crucial for the innate immune response and the recruitment of immune cells to sites of infection or injury .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formyl-Met-Leu-Phe benzyl ester is unique due to its benzyl ester group, which can influence its solubility and binding affinity to receptors. This structural variation can affect its biological activity and make it a valuable tool for studying receptor-ligand interactions and chemotaxis .

Properties

Molecular Formula

C28H37N3O5S

Molecular Weight

527.7 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C28H37N3O5S/c1-20(2)16-24(30-26(33)23(29-19-32)14-15-37-3)27(34)31-25(17-21-10-6-4-7-11-21)28(35)36-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,32)(H,30,33)(H,31,34)/t23-,24-,25-/m0/s1

InChI Key

JLPUHKTWXUMQGL-SDHOMARFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O

Origin of Product

United States

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